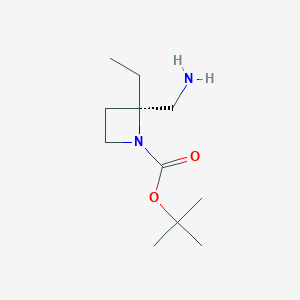

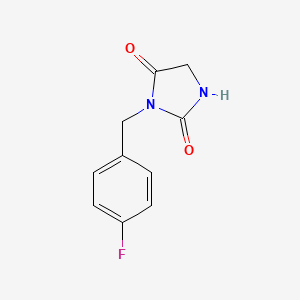

3-(4-氟苄基)咪唑烷-2,4-二酮

描述

“3-(4-Fluorobenzyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C10H9FN2O2. It has an average mass of 208.189 Da and a monoisotopic mass of 208.064804 Da .

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Fluorobenzyl)imidazolidine-2,4-dione” has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobenzyl)imidazolidine-2,4-dione” and similar compounds has been confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Fluorobenzyl)imidazolidine-2,4-dione” and similar compounds include Knoevenagel condensation and Bucherer–Berg reactions . The reaction of 3- (2-chloro-6-fluorobenzyl) imidazolidine-2,4-dione with Lawesson’s reagent in anhydrous dioxane gave a related compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorobenzyl)imidazolidine-2,4-dione” and similar compounds have been analyzed using FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .科学研究应用

代谢分析和药理特性

3-(4-氟苄基)咪唑烷-2,4-二酮作为一类合成的 α2-肾上腺素能激动剂,其代谢特征和药理特性已得到研究。例如,相关化合物 PT-31 在大鼠和人肝微粒体中的代谢情况已得到研究,揭示了氧化代谢产物的产生。这些研究对于理解药代动力学和估计代谢产物对 PT-31 等药物的疗效、安全性和消除的影响至关重要 (Cardoso 等人,2019)。

合成和结构研究

取代的咪唑烷二酮的合成和结构分析,包括带有 3-(4-氟苄基)基团的咪唑烷二酮,已得到广泛研究。这些化合物通常通过芳香醛的醛醇缩合-巴豆油醛缩合反应合成,其物理化学性质经过分析,这对它们在药理学和材料科学中的潜在应用至关重要 (Costa 等人,1995)。

潜在的抗抑郁活性

咪唑烷-2,4-二酮的衍生物,例如 5-(4-二甲氨基苄基)咪唑烷-2,4-二酮,已被探索其抗抑郁特性。研究已调查了它们在动物模型中的作用,提供了它们作为替代抗抑郁剂的潜力的见解,其机制不同于该类别中的传统药物 (Wessels 等人,1980)。

DNA 结合研究和抗癌潜力

咪唑烷,包括 3-(4-氟苄基)咪唑烷-2,4-二酮的衍生物,已被检查其 DNA 结合亲和力,这是评估其作为抗癌药物潜力的一个关键方面。光谱和电化学研究已被用于了解它们与 DNA 的结合强度,这与一些临床使用的抗癌药物相当甚至更高 (Shah 等人,2013)。

遗传毒性和诱变活性评估

某些咪唑烷-2,4-二酮类似物(如 PT-31)的遗传毒性和诱变活性已在动物模型中得到研究。此类研究对于评估新药的安全性和了解其在不同剂量水平下的潜在风险至关重要 (Neto 等人,2016)。

未来方向

The future directions for “3-(4-Fluorobenzyl)imidazolidine-2,4-dione” and similar compounds could involve further studies on their anticonvulsant and antibacterial properties . Additionally, more research could be done to understand the differences in the propensity of these compounds to form different crystal phases .

作用机制

Target of Action

The primary targets of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and certain bacterial proteins . These targets play a crucial role in the propagation of action potentials in neurons and the survival of bacteria, respectively .

Mode of Action

This compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound binds to the channel, leading to more binding affinity toward the channel and fitting well in the active pocket . For bacterial proteins, the compound binds to the active sites of these proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuronal signaling and bacterial survival . The downstream effects of these interactions include potential anticonvulsant and antibacterial activities .

Result of Action

The molecular and cellular effects of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione’s action are primarily its potential anticonvulsant and antibacterial activities . The compound’s interaction with VGCIP could potentially disrupt the propagation of action potentials, thereby exerting an anticonvulsant effect . Similarly, its interaction with bacterial proteins could potentially inhibit bacterial survival, thereby exerting an antibacterial effect .

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZYSCSWNDPNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

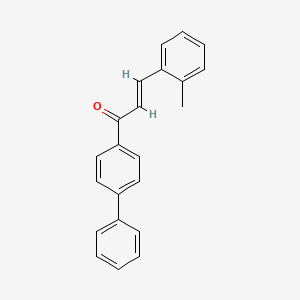

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)

![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

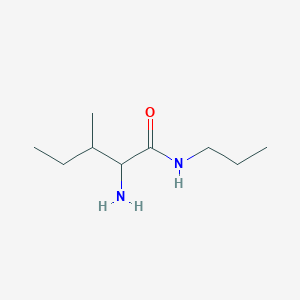

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)

![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)